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Introduction

Barbamide is a fascinating marine natural product first isolated from the marine
cyanobacterium Lyngbya majuscula.[1][2] This lipopeptide has garnered significant attention
within the scientific community due to its unique structural features, including a trichloromethyl
group, and its intriguing biological activities. This technical guide provides a comprehensive
overview of the chemical structure, stereochemistry, and key experimental data related to
barbamide, serving as a valuable resource for researchers in natural product chemistry,
medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

The molecular structure of barbamide is characterized by a unique assembly of a trichlorinated
fatty acid derivative, a thiazole ring, and an N-methylated amino acid component.
Spectroscopic analysis, including 1H and 13C NMR, and mass spectrometry were instrumental
in the initial structure elucidation.[1][2]

The absolute stereochemistry of barbamide has been determined through total synthesis and
degradation studies. The chiral center at C-7, within the dolaphenine unit, possesses the (S)-
configuration. The stereocenter at C-11, bearing the trichloromethyl group, has also been
established as (S).
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Key Structural Features:

o Trichloromethyl Group: A rare feature in natural products, the CCI3 group is attached to a
chiral center, contributing significantly to the molecule’s lipophilicity and potential biological
activity.

» Thiazole Ring: This heterocyclic moiety is a common feature in many bioactive natural
products and is derived from a cysteine precursor in the biosynthesis.

e (E)-Enol Ether: The double bond between C-4 and C-5 exists in the E-configuration.

» N-Methyl-L-dolaphenine: This modified amino acid derivative is a key building block in the
barbamide structure.

Chemical Structure of Barbamide
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Caption: Chemical structure of Barbamide.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the identification and characterization of barbamide. The
following tables summarize the key quantitative data reported in the literature.

Table 1: Physicochemical Properties of Barbamide

Property Value Reference
Molecular Formula C20H23CI3sN202S [1]
Molecular Weight 477.83 g/mol [1]
Optical Rotation ([a]D) -48.2° (¢ 1.0, CHCIs) [1]

Table 2: 1H and 3C NMR Spectroscopic Data for Barbamide in CDCls
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Position 13C (6, ppm) H (8, ppm, J in Hz)

2 40.8 3.33(m)

3 108.8

4 96.2 5.21 (d, 9.5)

5 158.7

6 169.5

7 59.9 5.45 (dd, 10.5, 4.5)

8 170.1

9

10 12.1 1.03 (d, 6.5)

1 201 3.38 (dd, 14.0, 4.5), 3.08 (dd,
14.0, 10.5)

12 137.2

13, 17 129.3 7.25 (m)

14, 16 128.5 7.25 (m)

15 126.7 7.18 (m)

18 148.9 7.71(d, 3.2)

19 116.7 7.29 (d, 3.2)

N-CHs 33.5 3.15 (s)

O-CHs 55.8 3.65 (s)

CCls 105.1

Data extracted from Orjala & Gerwick, 1996.[1]

Total Synthesis
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The first total synthesis of barbamide was accomplished by Nguyen, Willis, and Gerwick in
2001.[3] Their convergent approach provided unambiguous confirmation of the proposed
structure and stereochemistry.

Retrosynthetic Analysis

The retrosynthetic strategy involved the disconnection of the amide bond between the
trichloroleucine-derived fragment and the N-methyl-L-dolaphenine moiety. This led to two key
intermediates: (S)-3-trichloromethylbutanoyl chloride and N-methyl-(S)-dolaphenine.

(S)-3-Trichloromethylbutanoyl Coulln Meldrum's Acid Derived from (S)-3-Trichloromethylbutanoic
chloride acid
Amlde Bond
Disconnection
N-Methyl-(S)-dolaphenine Derived from L-Phenylalanine

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Barbamide.

Experimental Protocol: Key Steps in the Total Synthesis
of Barbamide

The following is a summary of the key experimental steps. For a detailed, replicable protocol,
please refer to the primary literature.[3]

1. Synthesis of (S)-3-Trichloromethylbutanoic acid: This starting material was prepared from L-
leucine.

2. Synthesis of (S)-3-Trichloromethylbutanoy! chloride: The carboxylic acid was converted to
the corresponding acid chloride using a standard chlorinating agent such as oxalyl chloride or
thionyl chloride.

3. Synthesis of N-methyl-(S)-dolaphenine: This fragment was synthesized from L-phenylalanine
over several steps, including N-methylation and thiazole ring formation.

4. Coupling and Enol Ether Formation:
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e (S)-3-trichloromethylbutanoyl chloride was coupled with Meldrum's acid.

e The resulting product was then reacted with N-methyl-(S)-dolaphenine to form a 3-keto
amide.

« Finally, treatment with a methylating agent, such as dimethyl sulfate, in the presence of a
base yielded the (E)-enol ether of barbamide.

Biological Activity and Mechanism of Action

Barbamide was initially identified due to its potent molluscicidal activity.[1] Subsequent studies
have revealed a broader range of biological activities, including affinity for several mammalian
receptors.

Receptor Binding Profile

Barbamide has been shown to have a notable affinity for the following receptors:
o Dopamine Transporter (DAT)

o Kappa Opioid Receptor (KOR)

e Sigma-1 and Sigma-2 Receptors

These interactions suggest that barbamide may have neuromodulatory properties, which is an
active area of ongoing research.

Modulation of Store-Operated Calcium Entry (SOCE)

Recent studies have demonstrated that barbamide can enhance store-operated calcium entry
(SOCE) in sensory neurons.[4] SOCE is a critical signaling pathway that regulates intracellular
calcium levels, which are essential for a wide range of cellular processes.

The proposed mechanism involves the depletion of calcium from the endoplasmic reticulum
(ER), which is sensed by STIM proteins. These proteins then translocate to the plasma
membrane and activate Orai channels, leading to an influx of extracellular calcium. Barbamide
appears to potentiate this influx, although the precise molecular mechanism of this
enhancement is still under investigation.
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Caption: Barbamide's influence on the Store-Operated Calcium Entry (SOCE) pathway.
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Experimental Protocol: Radioligand Displacement Assay
for Receptor Binding

To determine the binding affinity of barbamide for its target receptors, a radioligand
displacement assay can be employed. The following is a generalized protocol that can be
adapted for specific receptors (DAT, KOR, Sigma-1, Sigma-2).

Materials:

Cell membranes expressing the receptor of interest.

» A suitable radioligand for the target receptor (e.g., [BH]WIN 35,428 for DAT, [3H]U-69,593 for
KOR, --INVALID-LINK---pentazocine for Sigma-1, [3H]DTG for Sigma-2).

» Barbamide solutions of varying concentrations.

o Assay buffer (e.g., Tris-HCI with appropriate additives).
» Glass fiber filters.

 Scintillation cocktail and a scintillation counter.
Procedure:

 Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the
radioligand, and varying concentrations of barbamide (or a known competitor as a positive
control). Incubate at an appropriate temperature for a specific duration to reach equilibrium.

« Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the
bound from the free radioligand.

o Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound
radioligand.

« Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.
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» Data Analysis: The concentration of barbamide that inhibits 50% of the specific binding of
the radioligand (ICso) is determined by non-linear regression analysis. The binding affinity
(Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Barbamide stands out as a marine natural product with a distinctive chemical architecture and
promising biological activities. Its unique trichloromethyl group and its ability to modulate key
neuronal receptors and signaling pathways make it a compelling subject for further
investigation. This technical guide provides a solid foundation of its chemical and biological
properties, which will be invaluable for researchers aiming to explore its therapeutic potential
and to design novel analogs with enhanced pharmacological profiles. The detailed
experimental approaches outlined herein offer a starting point for the synthesis,
characterization, and biological evaluation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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